7-Bromo-1,3-dichloroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

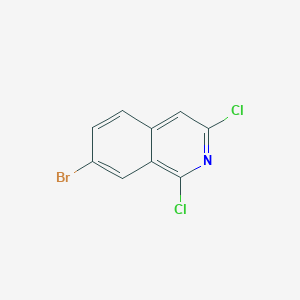

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1,3-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPABFNTLVFBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694851 | |

| Record name | 7-Bromo-1,3-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924271-40-9 | |

| Record name | 7-Bromo-1,3-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-1,3-dichloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromo-1,3-dichloroisoquinoline chemical properties

An In-depth Technical Guide to 7-Bromo-1,3-dichloroisoquinoline: Properties, Synthesis, and Application

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products. Its unique arrangement of aromatic and heterocyclic features allows for versatile interactions with various biological targets. Within this important class of molecules, halogenated isoquinolines serve as exceptionally powerful building blocks for drug discovery and development. The strategic placement of halogen atoms provides synthetic handles for diversification, modulates electronic properties, and can enhance binding affinity and metabolic stability.

This technical guide provides an in-depth exploration of This compound , a trifunctionalized scaffold offering a rich platform for chemical exploration. The presence of two distinct chlorine atoms at the C1 and C3 positions and a bromine atom at the C7 position allows for orthogonal chemical modifications. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's chemical properties, a plausible synthetic strategy, its reactivity profile, and its potential applications in modern medicinal chemistry.

Part 1: Core Chemical and Physical Properties

This compound is a solid, crystalline compound at room temperature. Its key identifiers and physicochemical properties, compiled from various sources, are summarized below. It is important to note that while some data like boiling point and density are reported, other experimental values such as melting point and solubility are not consistently available in public literature, which is common for specialized research chemicals.[1][2]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 924271-40-9 | [1][2][3][4] |

| Molecular Formula | C₉H₄BrCl₂N | [3][4][5] |

| Molecular Weight | 276.94 g/mol | [3][5] |

| IUPAC Name | This compound | [] |

| Boiling Point | 383.4°C at 760 mmHg | [1][] |

| Density | 1.765 g/cm³ | [1][] |

| InChI Key | DVPABFNTLVFBQI-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)Br | [] |

| Purity | Typically >97% | [3][5] |

Spectroscopic Signature (Predicted)

While specific spectra are not widely published, the expected NMR signatures can be predicted based on the structure:

-

¹H NMR: The spectrum would show four distinct signals in the aromatic region (approx. 7.5-9.0 ppm), corresponding to the four protons on the benzene ring portion of the isoquinoline core. Each proton would appear as a doublet or doublet of doublets due to ortho and meta couplings. The proton at C4, being adjacent to the electron-withdrawing nitrogen and C3-Cl, would likely be the most deshielded.

-

¹³C NMR: The spectrum would display nine signals for the nine carbon atoms. The carbons bearing chlorine (C1 and C3) would be significantly downfield. The carbon bearing bromine (C7) would also be identifiable.

BLD Pharm and other suppliers may provide compound-specific analytical data, including NMR, HPLC, and LC-MS, upon request.[7]

Part 2: Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be logically approached in two main stages: first, the construction of the brominated isoquinoline core, and second, the conversion of hydroxyl or keto groups to the target chloro groups.

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative methodology. Researchers should perform their own optimizations.

Stage 2: Synthesis of this compound from 7-Bromoisoquinoline-1,3(2H,4H)-dione

-

Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Add 7-bromoisoquinoline-1,3(2H,4H)-dione (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 0.1 equivalents) can be added to facilitate the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Quenching: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with extreme care.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is ~7-8. The crude product will often precipitate as a solid. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Part 3: Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. The chlorine atoms at the C1 and C3 positions are activated towards nucleophilic aromatic substitution (SNAr), while the bromine at C7 is ideal for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the C1 position is particularly labile due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. The C3 chlorine is also reactive. This allows for selective or sequential displacement with a variety of nucleophiles (O-, N-, and S-based).

Caption: Stepwise nucleophilic substitution on the isoquinoline core.

Exemplary Protocol: Amination at C1

-

Dissolve this compound (1 equivalent) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

-

Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC.

-

Upon completion, dilute the reaction with water to precipitate the product or extract with an organic solvent. Purify via column chromatography.

Palladium-Catalyzed Cross-Coupling

The C7-Br bond is a classic handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. This enables the introduction of aryl, heteroaryl, alkynyl, and amino groups, which is a cornerstone of modern library synthesis in drug discovery.

Caption: Cross-coupling reactions at the C7-bromo position.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

To a degassed reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1).

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon) to 80-100 °C for 2-12 hours, monitoring by LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by flash chromatography to obtain the 7-aryl-1,3-dichloroisoquinoline product.

Part 4: Applications in Drug Discovery

The trifunctional nature of this compound makes it an exceptionally valuable scaffold for generating diverse chemical libraries for high-throughput screening. Quinoline and isoquinoline cores are present in numerous FDA-approved drugs and clinical candidates for treating cancer, infectious diseases, and neurological disorders.[10][11][12]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding pocket. The 1,3,7-substitution pattern allows for the synthesis of derivatives that can be tailored to target specific kinases by extending vectors into different regions of the active site.

-

Antimicrobial and Antiviral Agents: The isoquinoline nucleus is a key pharmacophore in several antimicrobial agents.[10] Derivatization of the this compound core can lead to novel compounds with potential activity against resistant bacterial strains or viruses.

-

Molecular Probes and Chemical Biology: The ability to selectively functionalize the scaffold makes it suitable for creating molecular probes. For instance, an alkyne or azide handle could be installed via a Sonogashira reaction at the C7 position for use in "click" chemistry applications.

Part 5: Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling. The following information is derived from available Safety Data Sheets (SDS).[1][3][13][14]

| Hazard Category | Description & Precautions |

| Hazard Statements | H315: Causes skin irritation.[3][15] H319: Causes serious eye irritation.[3][15] H335: May cause respiratory irritation.[3][15] |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14] Use only in a well-ventilated area or in a fume hood.[14] |

| First Aid | Inhalation: Move to fresh air.[1][13] Skin Contact: Wash off immediately with plenty of soap and water.[1][13] Eye Contact: Rinse cautiously with water for several minutes.[14] Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound is a high-value, versatile chemical scaffold with significant potential for drug discovery and materials science. Its three distinct halogenated positions offer chemists a powerful toolkit for creating complex and diverse molecular architectures through selective and orthogonal synthetic strategies. Understanding its physicochemical properties, reactivity, and handling requirements is essential for unlocking its full potential in the laboratory. This guide provides a foundational framework for researchers to design and execute innovative synthetic campaigns utilizing this potent building block.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 924271-40-9 [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. aablocks.com [aablocks.com]

- 5. capotchem.com [capotchem.com]

- 7. 924271-40-9|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. 7-BROMO-2-CHLORO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 10. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 11. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde | MDPI [mdpi.com]

- 12. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. 7-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Bromo-1,3-dichloroisoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of Halogenated Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. The strategic introduction of halogen atoms onto this privileged scaffold provides medicinal chemists with powerful tools to modulate a molecule's physicochemical properties, metabolic stability, and target-binding affinity. 7-Bromo-1,3-dichloroisoquinoline is a synthetically versatile building block, offering multiple, differentially reactive sites for chemical modification. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications for researchers, scientists, and drug development professionals.

Core Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the fundamental identifiers and physicochemical properties of this compound.

IUPAC Name and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its molecular structure is depicted below:

Figure 1: 2D Structure of this compound.

Key Identifiers and Physicochemical Data

A summary of the key identifiers and calculated physicochemical properties is provided in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 924271-40-9 | [2][3] |

| Molecular Formula | C₉H₄BrCl₂N | [1][3] |

| Molecular Weight | 276.94 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)Br | [1] |

| InChI | InChI=1S/C9H4BrCl2N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H | [1] |

| Boiling Point | 383.4°C at 760 mmHg (Predicted) | [2] |

| Density | 1.765 g/cm³ (Predicted) | [2] |

| Storage Temperature | Inert atmosphere, 2-8°C |

Synthetic Pathways and Experimental Protocols

Proposed Two-Step Synthetic Route

The proposed synthesis commences with the formation of the 1,3-dichloroisoquinoline scaffold from a suitable precursor, followed by electrophilic bromination.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Dichloroisoquinoline

This procedure is adapted from established methods for the conversion of isoquinoline-1,3-diones to their corresponding dichloro derivatives.

-

Materials:

-

Isoquinoline-1,3(2H,4H)-dione

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

-

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask with isoquinoline-1,3(2H,4H)-dione (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

-

Slowly add phosphorus pentachloride (PCl₅, 2.2 eq) portion-wise while stirring. An exothermic reaction may be observed.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1,3-dichloroisoquinoline.[4]

-

Step 2: Synthesis of this compound

This step involves the electrophilic bromination of the 1,3-dichloroisoquinoline intermediate. The electron-withdrawing nature of the dichloro-substituted pyridine ring directs the bromination to the benzene ring, with the 7-position being a likely site of substitution.

-

Materials:

-

1,3-Dichloroisoquinoline

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

To a round-bottom flask, add 1,3-dichloroisoquinoline (1.0 eq) and dissolve it in concentrated sulfuric acid at 0°C.

-

Slowly add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution) until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.

-

Purify the crude solid by recrystallization or column chromatography to yield this compound.

-

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. The chlorine atoms at the C1 and C3 positions are on an electron-deficient pyridine ring, making them susceptible to nucleophilic aromatic substitution (SNAr). In contrast, the bromine atom at the C7 position is on the benzene ring and is well-suited for palladium-catalyzed cross-coupling reactions.

Differential Reactivity of the Chloro Substituents

Studies on the parent 1,3-dichloroisoquinoline have shown that the C1-Cl bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, than the C3-Cl bond. This regioselectivity is attributed to the greater electrophilicity of the C1 position. This allows for the selective functionalization of the C1 position while leaving the C3-Cl and C7-Br intact for subsequent transformations.

Caption: Differential reactivity of the halogen substituents on this compound.

Application in Sequential Cross-Coupling Reactions: A Hypothetical Workflow

The orthogonal reactivity of the halogen atoms can be exploited in sequential cross-coupling reactions to build molecular complexity. For instance, a Suzuki coupling could be performed selectively at the C1 position, followed by a second cross-coupling reaction (e.g., Sonogashira, Buchwald-Hartwig) at the C7 position.

Protocol: Selective Suzuki Coupling at the C1-Position

-

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

-

Sodium carbonate (Na₂CO₃)

-

Toluene/Ethanol/Water solvent mixture

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1).

-

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Heat the reaction to 80-90°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the 1-aryl-7-bromo-3-chloroisoquinoline product.

-

Applications in Drug Discovery and Medicinal Chemistry

Halogenated quinolines and isoquinolines are prevalent in modern drug discovery, often serving as key intermediates in the synthesis of kinase inhibitors for oncology. The this compound scaffold is a prime candidate for the development of novel therapeutics due to its potential for derivatization at three distinct points.

While specific drugs derived from this exact molecule are not in the public domain, its structural motifs are present in potent kinase inhibitors. The dichloro substitution pattern is reminiscent of scaffolds designed to target the ATP-binding pocket of various kinases. The bromine at the 7-position offers a handle to introduce functionalities that can interact with solvent-exposed regions or allosteric pockets, potentially enhancing potency and selectivity.

Caption: Strategy for generating diverse bioactive molecules from the this compound scaffold.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the benzene ring will appear as a complex splitting pattern (doublets and doublet of doublets) due to their respective couplings. The proton at C4, being on the pyridine ring, is also expected in this region.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule. The carbons attached to the halogens (C1, C3, and C7) will have their chemical shifts influenced by the electronegativity of the attached halogen. Carbons C1 and C3 are expected to be significantly downfield.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms. The molecular ion peak (M⁺) will appear as a cluster of peaks due to the different isotopic combinations of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most abundant peaks in this cluster would correspond to the combinations of the most abundant isotopes.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.[2]

-

Hazard Statements: Based on similar compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Measures:

-

Use only in a well-ventilated area or fume hood.

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

This compound is intended for research and development purposes only.[2]

Conclusion

This compound is a highly functionalized heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its three halogen atoms with differential reactivity offer a platform for the synthesis of complex, poly-substituted isoquinolines. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a perspective on its application in the design of novel bioactive compounds, particularly in the realm of kinase inhibitor discovery. As with any specialized chemical, appropriate safety measures must be strictly followed during its handling and use.

References

An In-depth Technical Guide to the Synthesis of 7-Bromo-1,3-dichloroisoquinoline

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 7-Bromo-1,3-dichloroisoquinoline, a key heterocyclic building block for researchers in medicinal chemistry and drug development. The described synthetic pathway is a robust three-step sequence commencing from readily available starting materials: 4-bromoaniline and diethyl ethoxymethylenemalonate. The synthesis leverages a thermally-driven Gould-Jacobs cyclization to construct the core isoquinoline scaffold, followed by a double chlorination to yield the final product. This document offers detailed experimental protocols, an analysis of the underlying chemical principles, quantitative data, and a complete workflow visualization to ensure scientific integrity and reproducibility for professionals in the field.

Introduction and Strategic Overview

This compound is a highly functionalized heterocyclic compound. The presence of three distinct reactive sites—the bromine atom at the 7-position and chlorine atoms at the 1- and 3-positions—makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino moieties. The chloro substituents, particularly the one at the 1-position, are susceptible to nucleophilic substitution, providing a direct route for further diversification.

The synthetic strategy outlined herein was designed for efficiency and reliability, based on well-established chemical transformations. The pathway begins with the construction of the isoquinoline core from acyclic precursors, a cornerstone of heterocyclic chemistry known as the Gould-Jacobs reaction.[1][2][3] This approach ensures the regioselective placement of the bromine atom, which is carried through from the starting material, 4-bromoaniline. The subsequent chlorination of the resulting dione intermediate is a standard and high-yielding transformation, providing the target molecule in good purity.

Synthetic Pathway

The synthesis of this compound is executed in three primary stages:

-

Condensation: Formation of Diethyl 2-((4-bromophenylamino)methylene)malonate from 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM).

-

Thermal Cyclization: Intramolecular cyclization of the condensation product to form the key intermediate, 7-bromoisoquinoline-1,3(2H,4H)-dione.

-

Aromatizing Chlorination: Conversion of the dione intermediate to the final product, this compound, using a potent chlorinating agent.

Below is a visual representation of the complete synthetic workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate

Principle: This step is a nucleophilic vinyl substitution reaction. The amino group of 4-bromoaniline attacks the electron-deficient olefin of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable enamine product.[4]

Protocol:

-

To a 50 mL round-bottom flask, add 4-bromoaniline (2.06 g, 12.0 mmol) and diethyl ethoxymethylenemalonate (2.60 g, 12.0 mmol).

-

Equip the flask with a magnetic stirrer and a reflux condenser.

-

Heat the reaction mixture in an oil bath at 130 °C (403 K) with stirring for 2 hours.[4] During this time, the mixture will become a homogenous liquid, and ethanol will evolve.

-

After 2 hours, cool the reaction mixture to room temperature. The product will begin to solidify.

-

Connect the flask to a vacuum line to evaporate any remaining low-boiling components.

-

Purify the crude solid by recrystallization from diethyl ether or ethanol to yield the title compound as a white to off-white solid.

Step 2: Synthesis of 7-Bromoisoquinoline-1,3(2H,4H)-dione

Principle: This transformation is a Gould-Jacobs type thermal cyclization. At high temperatures, the anilinomethylenemalonate intermediate undergoes an intramolecular electrophilic attack from one of the ester carbonyls onto the ortho-position of the aniline ring, followed by elimination of ethanol to form the heterocyclic ring system.[5][6]

Protocol:

-

Set up a high-temperature reaction apparatus consisting of a 100 mL three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and an air condenser.

-

Add a high-boiling point inert solvent, such as Dowtherm A or diphenyl ether (50 mL), to the flask and heat to 250 °C.[5]

-

Slowly and carefully add the Diethyl 2-((4-bromophenylamino)methylene)malonate (3.42 g, 10.0 mmol) from Step 1 to the hot solvent in portions.

-

Maintain the reaction temperature at 250-260 °C and stir vigorously for 30-60 minutes. Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane) until the starting material is consumed.

-

Allow the reaction mixture to cool to below 100 °C.

-

Add hexane or heptane (100 mL) to the cooled mixture to precipitate the product.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with hexane, and dry under vacuum to yield 7-bromoisoquinoline-1,3(2H,4H)-dione.

Step 3: Synthesis of this compound

Principle: This step involves a double chlorination and aromatization. The dione intermediate exists in tautomeric equilibrium with its di-enol form, 7-bromo-1,3-dihydroxyisoquinoline. Phosphorus oxychloride (POCl₃) acts as both a chlorinating and dehydrating agent, converting the hydroxyl groups into chlorides and driving the aromatization of the ring system.[7][8]

Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber containing aqueous sodium hydroxide), suspend 7-bromoisoquinoline-1,3(2H,4H)-dione (1.20 g, 5.0 mmol) in phosphorus oxychloride (10 mL, ~108 mmol).

-

Optionally, a catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The suspension should gradually dissolve.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Slowly and cautiously pour the cooled residue onto crushed ice (100 g) with vigorous stirring.

-

A precipitate will form. Neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Quantitative Data Summary

| Step | Starting Material(s) | Product | Reagents/Conditions | Typical Yield |

| 1 | 4-Bromoaniline, Diethyl Ethoxymethylenemalonate | Diethyl 2-((4-bromophenylamino)methylene)malonate | Neat, 130 °C, 2h | ~75%[4] |

| 2 | Diethyl 2-((4-bromophenylamino)methylene)malonate | 7-Bromoisoquinoline-1,3(2H,4H)-dione | Dowtherm A, 250 °C, 1h | 70-85% (Est.) |

| 3 | 7-Bromoisoquinoline-1,3(2H,4H)-dione | This compound | POCl₃, Reflux, 3-5h | 80-90% (Est.) |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing the robust Gould-Jacobs reaction for the core ring formation and a standard chlorination protocol, this guide equips researchers and drug development professionals with the necessary information to synthesize this valuable intermediate. The causality behind each experimental choice has been explained, and the protocols are designed to be self-validating through standard analytical monitoring. Adherence to the described procedures will facilitate the successful synthesis of this versatile building block for further chemical exploration.

References

- 1. Gould-Jacobs Reaction [drugfuture.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 4. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of 7-Bromo-1,3-dichloroisoquinoline

An In-depth Technical Guide to 7-Bromo-1,3-dichloroisoquinoline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: this compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring bromo and chloro substituents on the isoquinoline core, presents multiple reaction sites for derivatization. This guide provides a comprehensive overview of its known physical and chemical properties, a plausible synthetic pathway, predicted reactivity, and its potential applications in the field of drug development. The information herein is intended for researchers, chemists, and professionals engaged in pharmaceutical research and fine chemical synthesis.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. It is important to note that while some properties are experimentally derived, others are predicted based on computational models, which is common for specialized research chemicals.

| Property | Value | Source |

| CAS Number | 924271-40-9 | [1][2] |

| Molecular Formula | C₉H₄BrCl₂N | [1][3] |

| Molecular Weight | 276.94 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point | 383.4°C at 760 mmHg (Predicted) | [5][] |

| Density | 1.765 g/cm³ (Predicted) | [4][5] |

| pKa | -2.22 ± 0.50 (Predicted) | [4] |

| XLogP3 | 4.7 | [3] |

| Storage | Store at 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Proposed Synthesis Pathway

While specific literature detailing the synthesis of this compound is not widely published, a logical synthetic route can be proposed based on established isoquinoline synthesis methodologies, such as the Pomeranz-Fritsch reaction, followed by targeted halogenation. The causality behind this multi-step approach lies in building the core heterocyclic structure first, then introducing the specific halogen substituents.

Step 1: Synthesis of 7-Bromoisoquinoline The synthesis can commence from 3-bromobenzaldehyde and aminoacetaldehyde diethyl acetal. The initial condensation forms a Schiff base, which, under acidic conditions (like concentrated sulfuric acid), undergoes cyclization to form the isoquinoline ring. This Pomeranz-Fritsch reaction is a cornerstone for isoquinoline synthesis, though yields can be modest and regioselectivity can be a challenge, sometimes producing the 5-bromo isomer as a byproduct.[7]

Step 2: N-Oxidation of 7-Bromoisoquinoline To activate the C1 and C3 positions for chlorination, the nitrogen atom in the isoquinoline ring is oxidized. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide enhances the electrophilicity of the positions alpha and gamma to the nitrogen.

Step 3: Dichlorination of 7-Bromoisoquinoline N-oxide The final step involves the introduction of the two chlorine atoms. Treating the N-oxide with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) substitutes the hydrogens at the C1 and C3 positions with chlorine atoms, yielding the target molecule, this compound. This reaction proceeds via an electrophilic substitution mechanism facilitated by the activated N-oxide intermediate.

Caption: Proposed multi-step synthesis of this compound.

Chemical Reactivity and Potential Derivatizations

The reactivity of this compound is dictated by its three halogen substituents, each offering a handle for distinct chemical transformations. The chlorine and bromine atoms have different reactivities, allowing for selective functionalization.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C1 and C3 positions are highly activated towards SNAr reactions. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate. These positions can readily react with various nucleophiles such as amines, alcohols, and thiols, making it a valuable scaffold for building molecular libraries.

-

Cross-Coupling Reactions: The bromine atom at the C7 position is an ideal site for transition-metal-catalyzed cross-coupling reactions. Conditions for Suzuki, Stille, Heck, or Buchwald-Hartwig amination reactions can be optimized to selectively react at the C-Br bond while leaving the C-Cl bonds intact. This differential reactivity is key to its utility as a versatile intermediate.

Caption: Reactivity sites on this compound.

Spectroscopic Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing four signals in the aromatic region (typically δ 7.0-9.0 ppm).

-

The proton at C4 would likely appear as a singlet.

-

The protons at C5, C6, and C8 would form an AXM or similar complex splitting pattern. The proton at C8, being adjacent to the bromine, may show slight broadening or a characteristic shift.

-

-

¹³C NMR: The carbon NMR spectrum should display 9 distinct signals for the 9 carbon atoms in the isoquinoline core, as there is no molecular symmetry. The carbons attached to the halogens (C1, C3, C7) would show characteristic chemical shifts, with C1 and C3 being significantly downfield due to the influence of both the chlorine and the adjacent nitrogen atom.

-

Mass Spectrometry (MS): The mass spectrum would be characterized by a prominent molecular ion (M⁺) peak. A key feature would be the complex isotopic pattern arising from the presence of one bromine atom (¹⁹Br/⁸¹Br, ~1:1 ratio) and two chlorine atoms (³⁵Cl/³⁷Cl, ~3:1 ratio). This would result in a cluster of peaks for the molecular ion (e.g., [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) with a predictable intensity ratio, which is a definitive confirmation of the elemental composition. Predicted adducts include [M+H]+ at m/z 275.89768 and [M+Na]+ at m/z 297.87962.[8]

Potential Applications in Drug Development

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. Halogenated quinolines and isoquinolines are crucial intermediates for developing novel therapeutic agents.[9][10]

-

Oncology: The quinoline scaffold is central to many kinase inhibitors used in cancer therapy. The multiple functionalization points on this compound allow for the synthesis of libraries of compounds to be screened for inhibitory activity against various oncogenic kinases.

-

Infectious Diseases: Compounds containing the chloroquinoline core, such as chloroquine, are well-known antimalarial agents.[11] This structural motif suggests that derivatives of this compound could be explored for activity against malaria, as well as other viral and bacterial pathogens.[9]

-

Scaffold for Fragment-Based Drug Discovery: Given its rigidity and defined vectoral exits for chemical modification, this molecule is an excellent candidate for fragment-based drug discovery (FBDD) campaigns.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate safety precautions. The available safety data indicates the following hazards:[1][4]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| STOT, Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[13]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[13]

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[5]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

References

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | 924271-40-9 [chemicalbook.com]

- 3. aablocks.com [aablocks.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 7. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 8. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]

- 9. dakenchem.com [dakenchem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 7-Bromo-1,3-dichloroisoquinoline (CAS No. 924271-40-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Bromo-1,3-dichloroisoquinoline, a halogenated isoquinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Drawing upon available data and contextual insights from related compounds, this document will detail its physicochemical properties, plausible synthetic routes, potential applications in drug discovery, and a curated list of suppliers.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif found in a wide array of natural products and synthetic compounds with diverse pharmacological activities. The strategic placement of halogen atoms on this scaffold provides medicinal chemists with versatile handles for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of complex molecules targeting a range of biological pathways. While direct biological activity data for this specific compound is limited in publicly accessible literature, its structural similarity to precursors of known bioactive molecules suggests its potential as a key intermediate in the development of anticancer, antiviral, and antimalarial drugs.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 924271-40-9 | [3] |

| Molecular Formula | C₉H₄BrCl₂N | [3] |

| Molecular Weight | 276.94 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point | 383.4 ± 37.0 °C (Predicted) | [4] |

| Density | 1.765 g/cm³ (Predicted) | [4] |

| pKa | -2.22 ± 0.50 (Predicted) | [4] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Note: Many of the physicochemical properties are predicted and should be confirmed experimentally.

Spectroscopic Data (Predicted)

| Adduct | m/z |

| [M+H]⁺ | 275.89768 |

| [M+Na]⁺ | 297.87962 |

| [M-H]⁻ | 273.88312 |

Data from PubChemLite.[6]

Synthesis and Reaction Chemistry

The synthesis of this compound is not explicitly detailed in the surveyed literature. However, a plausible synthetic route can be devised based on established methodologies for the preparation of related halogenated isoquinolines. A potential synthetic pathway could involve the construction of a 7-bromoisoquinoline core followed by chlorination.

Plausible Synthetic Pathway

References

- 1. dakenchem.com [dakenchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. 924271-40-9|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]

Solubility Profile of 7-Bromo-1,3-dichloroisoquinoline: A Theoretical and Practical Guide for Researchers

An In-Depth Technical Guide

Abstract: 7-Bromo-1,3-dichloroisoquinoline is a halogenated heterocyclic compound with significant potential as a building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Understanding its solubility in common organic solvents is a critical prerequisite for its effective use in reaction design, purification, formulation, and screening cascades. This guide provides a comprehensive analysis of the compound's predicted solubility based on its molecular structure and offers a detailed, field-proven experimental protocol for its precise determination using the gold-standard isothermal shake-flask method. This document is intended to equip researchers, chemists, and drug development professionals with the theoretical foundation and practical methodology required to confidently handle and utilize this compound.

Compound Profile: this compound

This compound is a solid, poly-halogenated aromatic heterocycle. Its core structure is an isoquinoline ring system, which is prevalent in many biologically active alkaloids.[1] The addition of three halogen atoms (one bromine, two chlorine) significantly modifies its physicochemical properties compared to the parent isoquinoline.

Chemical Structure:

Figure 1: Molecular Structure of this compound

Figure 1: Molecular Structure of this compoundKey Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₄BrCl₂N | [2] |

| Molecular Weight | 276.94 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Boiling Point | 383.4 ± 37.0 °C (Predicted) | [2][3] |

| Density | 1.765 g/cm³ (Predicted) | [2][3] |

| pKa (Predicted) | -2.22 ± 0.50 |[3] |

The highly negative predicted pKa suggests that the lone pair on the isoquinoline nitrogen is not readily protonated, making the compound a very weak base.[3] This is due to the strong electron-withdrawing effects of the two chlorine atoms on the pyridine ring.

Theoretical Solubility Assessment

While specific experimental data is not widely published, a robust qualitative solubility profile can be predicted by analyzing the compound's molecular structure based on established chemical principles.

2.1 Polarity and Intermolecular Forces The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.

-

Nonpolar Characteristics: The molecule is dominated by a large, rigid aromatic carbocyclic-heterocyclic ring system. The presence of three large halogen atoms (Cl, Br) further contributes to its lipophilic ("fat-loving") nature. Halogens themselves are nonpolar and engage primarily in van der Waals forces.[4]

-

Polar Characteristics: The nitrogen atom in the isoquinoline ring introduces a dipole moment, making the molecule polar. This nitrogen can act as a hydrogen bond acceptor with protic solvents.

2.2 Predicted Solubility in Common Organic Solvents The balance between the large lipophilic surface area and the polar nitrogen atom dictates the compound's solubility.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate | While the molecule is largely lipophilic, its inherent polarity from the nitrogen heterocycle will limit its miscibility with purely nonpolar aliphatic or aromatic hydrocarbon solvents.[4] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents are expected to be excellent choices. Chlorinated solvents like DCM and chloroform are particularly effective due to "like-dissolves-like" interactions with the chlorinated solute.[5][6] THF and Ethyl Acetate can effectively solvate the molecule through dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Water | Low | The molecule lacks hydrogen bond donor capabilities and has only one weak hydrogen bond acceptor site (the nitrogen atom). The large, nonpolar scaffold will dominate, leading to poor interactions with the strong hydrogen-bonding networks of water and, to a lesser extent, alcohols. |

Expert Insight: For synthetic applications, Dichloromethane (DCM) or Tetrahydrofuran (THF) are predicted to be the most effective solvents for dissolving this compound at room temperature. For purification via recrystallization, a solvent system approach, such as Toluene/Hexane or DCM/Hexane, would likely be effective.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative solubility data, an experimental approach is necessary. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[7][8][9] This protocol outlines the necessary steps for its execution.

3.1 Principle An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[10] At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents its thermodynamic solubility. The concentration is then measured using a suitable analytical technique.

3.2 Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., DCM, Toluene, Ethanol, Hexane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

3.3 Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming saturation.[8] A starting point of ~10-20 mg of solid per 1 mL of solvent is recommended.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-200 rpm). Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached.[9][11] For lead optimization and formulation, longer incubation times (up to 72 hours) may be required to confirm equilibrium.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle.

-

Sample Collection: Carefully draw the supernatant (the clear liquid layer) into a syringe. Attach a syringe filter and dispense the filtered, saturated solution into a clean vial. This step is critical to remove all undissolved particulates.[9]

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase or solvent to bring its concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method. Determine the concentration by comparing the instrument response against a pre-prepared calibration curve of known concentrations of this compound.

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

3.4 Self-Validating System & Trustworthiness To ensure the trustworthiness of the results, the following controls must be implemented:

-

Time to Equilibrium: Perform a time-point study (e.g., sampling at 4, 8, 24, and 48 hours) to confirm that the measured concentration does not change significantly after 24 hours, thus validating that equilibrium has been achieved.[11]

-

Solid State Analysis: After the experiment, recover the remaining solid from the vial and analyze it using a technique like X-ray powder diffraction (XRPD). This confirms that the compound did not change its crystal form during the experiment, which would invalidate the thermodynamic solubility measurement.[10]

-

Purity: Ensure the purity of both the compound and the solvents used, as impurities can significantly affect solubility measurements.[8][9]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

Quantitative results should be summarized in a clear, structured table for easy comparison across different solvents.

Table 1: Experimental Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

|---|---|---|---|

| Dichloromethane | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Hexane | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |

| Water | [Experimental Value] | [Calculated Value] | [e.g., Practically Insoluble] |

Conclusion

This compound is a poly-halogenated heterocyclic compound with predicted low solubility in polar protic and nonpolar aliphatic solvents, and high solubility in polar aprotic solvents, particularly chlorinated ones like dichloromethane. While these theoretical predictions provide essential guidance for initial experimental design, they must be confirmed with rigorous quantitative data. The provided isothermal shake-flask protocol represents a robust, reliable, and self-validating methodology for determining the thermodynamic solubility of this compound. Obtaining this critical data will empower researchers to optimize reaction conditions, develop effective purification strategies, and accelerate the progression of research and development programs that utilize this valuable synthetic intermediate.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound manufacturers and suppliers in india [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. enamine.net [enamine.net]

Methodological & Application

Suzuki-Miyaura coupling reaction with 7-Bromo-1,3-dichloroisoquinoline

An Application Guide to the Regioselective Suzuki-Miyaura Coupling of 7-Bromo-1,3-dichloroisoquinoline

Introduction: Unlocking the Potential of Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals. The targeted functionalization of this heterocycle is paramount for the development of novel therapeutics. This compound serves as a versatile and powerful building block, offering three distinct halogenated positions for sequential, site-selective elaboration.

This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction, focusing specifically on the highly regioselective arylation at the C7 position of this compound. As a palladium-catalyzed carbon-carbon bond-forming reaction, the Suzuki-Miyaura coupling is renowned for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering deep mechanistic insights, field-proven protocols, and robust troubleshooting strategies to enable the efficient synthesis of 7-aryl-1,3-dichloroisoquinoline derivatives.

Reaction Principles & Mechanistic Insights

The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][4][5]

-

Oxidative Addition: The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-halogen bond of the electrophile (this compound). This is typically the rate-limiting step and results in the formation of a Pd(II) complex.[4][5]

-

Transmetalation: The organoboron nucleophile (boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) center, displacing the halide. The base is crucial for the formation of a more nucleophilic "ate" complex (boronate), which facilitates this transfer.[2][6]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[1][7]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-1,3-dichloroisoquinoline

Introduction: The Strategic Importance of Aminated Isoquinolines

The isoquinoline scaffold is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. The ability to precisely install amino functionalities onto this heterocyclic core is of paramount importance in drug discovery and materials science. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1]

This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination of 7-Bromo-1,3-dichloroisoquinoline. This substrate presents a unique challenge and opportunity due to the presence of multiple halogen atoms with differential reactivity. Understanding and controlling the selectivity of the amination at the C7 (bromo) versus the C1 or C3 (chloro) positions is critical for the synthesis of specific target molecules. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) intermediate. The rate of this step is dependent on the nature of the halogen, with the general reactivity trend being I > Br > Cl.[4]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Bulky, electron-rich phosphine ligands are crucial for the success of the Buchwald-Hartwig amination.[5] These ligands stabilize the palladium catalyst, promote the rates of both oxidative addition and reductive elimination, and help to prevent catalyst deactivation.[1][5]

Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig amination.

Controlling Selectivity: Amination of a Polyhalogenated Heterocycle

The presence of both bromo and chloro substituents on the isoquinoline ring allows for the potential for selective amination. The general order of reactivity for aryl halides in the oxidative addition step is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4] This difference in reactivity can be exploited to achieve selective C-N bond formation at the more reactive C-Br bond, leaving the C-Cl bonds intact for subsequent transformations.

By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to favor the amination at the 7-position. Milder reaction conditions (e.g., lower temperatures) and ligands that are less effective at activating C-Cl bonds can enhance the selectivity for the C-Br bond.

Experimental Protocol: Selective Amination at the C7 Position

This protocol provides a general method for the selective Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Commercially available | |

| Amine (primary or secondary) | Anhydrous | Commercially available | Purify if necessary |

| Palladium(II) acetate (Pd(OAc)₂) | ≥99.9% | Commercially available | Pre-catalyst |

| XPhos | ≥98% | Commercially available | Ligand |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially available | Base |

| Toluene | Anhydrous | Commercially available | Solvent |

| Inert gas (Nitrogen or Argon) | High purity | For maintaining an inert atmosphere |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.). Then, add anhydrous toluene (5 mL) via syringe.

-

Addition of Amine: Add the amine (1.2 mmol, 1.2 equiv.) via syringe. If the amine is a solid, it can be added in step 1 with the other solid reagents.

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6][7]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 7-amino-1,3-dichloroisoquinoline derivative.

Figure 2. Experimental workflow for selective Buchwald-Hartwig amination.

Troubleshooting and Considerations

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Poor quality reagents/solvents- Insufficient base | - Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0).- Use anhydrous solvents and freshly opened reagents.- Ensure the base is not degraded and is used in sufficient excess. |

| Formation of side products (e.g., hydrodehalogenation) | - Presence of water- Reaction temperature too high | - Ensure strictly anhydrous conditions.- Optimize the reaction temperature; lower temperatures may be sufficient. |

| Lack of selectivity (amination at C-Cl positions) | - Reaction conditions too harsh- Inappropriate ligand choice | - Decrease the reaction temperature.- Screen other bulky phosphine ligands that may favor C-Br activation. |

| Difficulty in product purification | - Complex reaction mixture | - Optimize reaction conditions to minimize side product formation.- Employ alternative purification techniques such as preparative HPLC. |

Analytical Characterization

The progress of the reaction and the identity of the product should be confirmed by appropriate analytical techniques.

-

Thin-Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of starting materials and the appearance of the product.[7]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion and purity of the product.[6][8]

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the product and confirm the regioselectivity of the amination.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of arylamines. By carefully controlling the reaction parameters, it is possible to achieve selective amination of polyhalogenated substrates like this compound. The protocol and guidelines presented in this document provide a solid starting point for researchers to successfully implement this reaction in their synthetic campaigns, paving the way for the discovery of novel molecules with potential applications in medicine and materials science.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. youtube.com [youtube.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. reddit.com [reddit.com]

- 8. chemrxiv.org [chemrxiv.org]

The Strategic Utility of 7-Bromo-1,3-dichloroisoquinoline as a Trifunctional Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

7-Bromo-1,3-dichloroisoquinoline is a unique and highly valuable synthetic intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, possessing three halogen atoms with distinct and tunable reactivities, allows for a programmed and regioselective introduction of various substituents onto the isoquinoline core. This guide provides an in-depth exploration of the reactivity of this intermediate and detailed protocols for its application in key synthetic transformations.

The isoquinoline nucleus is a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic placement of a bromine atom at the 7-position and chlorine atoms at the 1- and 3-positions of the isoquinoline ring system of the title compound offers a hierarchical approach to molecular diversification. This allows for the sequential and site-selective modification of the scaffold, making it an ideal starting material for the synthesis of libraries of novel compounds for drug discovery and the development of advanced organic materials.

Physicochemical Properties and Safety Data

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₄BrCl₂N | [2] |

| Molecular Weight | 276.94 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Boiling Point | 383.4°C at 760 mmHg | [2] |

| Density | 1.765 g/cm³ | [2] |

| CAS Number | 924271-40-9 | [2] |

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[2]

The Principle of Selective Functionalization

The synthetic utility of this compound hinges on the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity of aryl halides generally follows the order: I > Br > Cl.[4] This is primarily due to the differences in the carbon-halogen bond dissociation energies, with the C-Br bond being weaker and more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond.

Furthermore, within the 1,3-dichloro-substituted isoquinoline system, the chlorine atom at the 1-position exhibits significantly higher reactivity towards palladium-catalyzed cross-coupling compared to the chlorine at the 3-position.[5] This has been demonstrated in studies on 1,3-dichloroisoquinoline, where Suzuki-Miyaura coupling occurs exclusively at the C1 position.[5] This enhanced reactivity at C1 is attributed to the electronic influence of the ring nitrogen.

This hierarchy of reactivity allows for a three-stage, regioselective functionalization strategy:

-

Initial Cross-Coupling at the C7-Br Bond: The most reactive site, the C7-bromo position, can be selectively functionalized via Suzuki-Miyaura or Buchwald-Hartwig reactions, leaving the two chloro-substituents intact.

-

Second Cross-Coupling at the C1-Cl Bond: Under more forcing conditions, the C1-chloro position can undergo a second cross-coupling reaction.

-

Substitution at the C3-Cl Bond: The least reactive C3-chloro position can be functionalized through either a third cross-coupling reaction under even more vigorous conditions or via nucleophilic aromatic substitution (SNAr).

This stepwise approach is visualized in the workflow diagram below.

Caption: Stepwise functionalization of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and heteroaryl-aryl structures.[6][7]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the aryl halide. As the C-Br bond is weaker than the C-Cl bond, the oxidative addition will occur preferentially at the 7-position of this compound under appropriate conditions.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Protocol for Selective Suzuki-Miyaura Coupling at the C7-Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the 7-position of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%) or a more electron-rich ligand like SPhos for less reactive boronic acids

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and water (4:1 v/v, degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

In a separate vial, pre-mix the palladium catalyst and ligand.

-

Evacuate and backfill the Schlenk flask with an inert gas three times.

-

Add the catalyst/ligand mixture to the flask, followed by the degassed solvent mixture.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-